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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propanal

Cat. No.: B1313349 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-
Chlorophenyl)propanal

Introduction
3-(4-Chlorophenyl)propanal, a halogenated aromatic aldehyde, serves as a pivotal

intermediate in the landscape of modern organic synthesis. Its unique structural composition,

featuring a reactive aldehyde moiety, a flexible propyl linker, and a para-substituted

chlorophenyl ring, makes it a versatile building block for the synthesis of a wide array of more

complex molecules. This guide provides a comprehensive exploration of the core

physicochemical properties of 3-(4-Chlorophenyl)propanal, offering in-depth analysis,

validated experimental protocols, and field-proven insights for researchers, chemists, and drug

development professionals. Understanding these fundamental characteristics is paramount for

optimizing reaction conditions, ensuring analytical accuracy, and predicting the behavior of this

compound in various chemical and biological systems.

Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent

scientific investigation. 3-(4-Chlorophenyl)propanal is defined by its specific molecular

structure and associated identifiers.
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Synonyms: 4-Chlorobenzenepropanal, p-Chlorohydrocinnamaldehyde

CAS Number: 75677-02-0[1][2][3][4]

Molecular Formula: C₉H₉ClO[1]

Molecular Weight: 168.62 g/mol [1]

The molecule's architecture consists of a benzene ring substituted with a chlorine atom at the

para (4th) position. This chlorophenyl group is attached to a three-carbon aliphatic chain which

terminates in an aldehyde functional group (-CHO).[1] This structure imparts a combination of

aromatic and aliphatic characteristics, influencing its reactivity and physical properties. The

chlorine atom acts as an electron-withdrawing group via induction, while the aldehyde group is

a key center for nucleophilic addition and oxidation-reduction reactions.[4]

Caption: 2D Chemical Structure of 3-(4-Chlorophenyl)propanal.

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior, from solubility and

reaction kinetics to its toxicological profile. The data presented below are compiled from

available literature and predictive models.
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Property Value Source / Comment

Physical State Colorless to yellow liquid
At 20°C and standard

pressure.[1]

Melting Point ~67.8°C (Predicted)

[1] This predictive value is

anomalously high and likely

inaccurate, as the compound

is observed to be a liquid at

room temperature. The related

alcohol is a liquid, while the

corresponding carboxylic acid

is a solid with a melting point of

127-131°C.[5]

Boiling Point 238.6°C

At 760 mmHg.[1] Note: Some

databases erroneously list a

value of ~117°C, which more

closely corresponds to the

flash point.[2][3]

Flash Point ~117.1°C
[1] This indicates low volatility

at ambient temperatures.

Solubility Limited in water

The hydrophobic chlorophenyl

group reduces aqueous

solubility.[1]

Soluble in organic solvents

Expected to be soluble in

solvents like dichloromethane,

chloroform, and ethanol.[1]

InChI Key
UXIFTAZOVKVCBX-

UHFFFAOYSA-N
[1][4]

Reactivity and Key Chemical Transformations
The reactivity of 3-(4-Chlorophenyl)propanal is dominated by its two primary functional

regions: the aldehyde group and the chlorophenyl ring.
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Reactions of the Aldehyde Group
The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon highly

electrophilic and susceptible to nucleophilic attack.[4]

Reduction to Primary Alcohol: The aldehyde can be readily reduced to the corresponding

primary alcohol, 3-(4-chlorophenyl)propan-1-ol. This is a cornerstone transformation in

organic synthesis. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a

mild and selective reagent suitable for this purpose, typically used in protic solvents like

methanol or ethanol.[4] More powerful reagents like lithium aluminum hydride (LiAlH₄) can

also be used but require anhydrous conditions.

Oxidation to Carboxylic Acid: Conversely, the aldehyde is easily oxidized to form 3-(4-

chlorophenyl)propanoic acid. Strong oxidizing agents such as potassium permanganate

(KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. Care must be taken to

control reaction conditions to prevent side reactions.

3-(4-chlorophenyl)propan-1-ol
(Primary Alcohol)

3-(4-Chlorophenyl)propanal
(Aldehyde)

Oxidation
(e.g., PCC)

Reduction
(e.g., NaBH₄)
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Oxidation
(e.g., KMnO₄)
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Caption: Key oxidation and reduction pathways for 3-(4-Chlorophenyl)propanal.

Reactions of the Chlorophenyl Ring
The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects

of the substituents determine the position of substitution. The chloro group is deactivating but

ortho, para-directing, while the 3-propanal group is a meta-directing and deactivating group.[4]

The interplay of these effects makes predicting the outcome of EAS reactions complex, often

leading to a mixture of products.

Synthesis and Analytical Protocols
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Protocol: Synthesis via Oxidation of 3-(4-
chlorophenyl)propan-1-ol
This method is a common and controlled laboratory-scale synthesis, leveraging a mild oxidant

to prevent over-oxidation to the carboxylic acid.[4]

Rationale: Pyridinium chlorochromate (PCC) is the oxidant of choice because it is selective for

the conversion of primary alcohols to aldehydes and operates under mild, anhydrous

conditions, which minimizes side reactions. Dichloromethane (DCM) is used as an inert solvent

that readily dissolves the starting material and the PCC reagent.

Step-by-Step Methodology:

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen

inlet.

Reagent Preparation: Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in

anhydrous dichloromethane (DCM).

Addition of Alcohol: Dissolve 3-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in anhydrous

DCM and add it dropwise to the PCC suspension at room temperature with vigorous stirring.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a

pad of silica gel or Florisil to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel to yield pure 3-(4-
Chlorophenyl)propanal.
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Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)propanal via PCC oxidation.
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Protocol: Characterization by Analytical Methods
A combination of spectroscopic and chromatographic techniques is essential to confirm the

identity and purity of synthesized 3-(4-Chlorophenyl)propanal.

4.2.1 Purity Assessment by RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be

developed for purity analysis, based on protocols for similar compounds.[6]

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3) (e.g.,

50:50 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV detector at 225 nm.

Procedure: Dissolve a small sample of the compound in the mobile phase, filter, and inject

into the HPLC system. Purity is determined by the relative area of the main peak.

4.2.2 Structural Elucidation by Spectroscopy

While experimental spectra for this specific compound are not widely published, its structure

allows for a confident prediction of its key spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

Aldehyde Proton (CHO): A triplet around δ 9.8 ppm.

Aromatic Protons: Two doublets between δ 7.1-7.4 ppm, characteristic of a para-

substituted ring.

Methylene Protons (-CH₂-CH₂-CHO): A triplet around δ 2.8 ppm.

Methylene Protons (Ar-CH₂-): A triplet around δ 3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 unique signals:
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Carbonyl Carbon (C=O): A signal downfield, above δ 200 ppm.

Aromatic Carbons: Four signals in the δ 125-140 ppm range.

Aliphatic Carbons: Two signals in the δ 25-45 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional

groups:[4]

C=O Stretch (Aldehyde): A strong, sharp absorption band in the 1720-1740 cm⁻¹ region.

C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2750 cm⁻¹ and

2850 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically 1090-1015 cm⁻¹ for p-substitution.

Aromatic C=C Bends: Signals in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight. Predicted

data suggests the monoisotopic mass is 168.0342 Da.[7] The spectrum would show a

characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in

an approximate 3:1 ratio).

Safety and Handling
While a specific material safety data sheet (MSDS) is not universally available, the known

hazards of similar aldehydes and chlorinated aromatic compounds suggest a prudent approach

to handling.

General Precautions: Handle in a well-ventilated fume hood. Avoid breathing vapors or mist.

Avoid contact with skin, eyes, and clothing.[8]

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.

Hazard Statements (Anticipated): Based on related compounds, it is likely harmful if

swallowed (H302), causes skin irritation (H315), causes serious eye damage/irritation

(H318/H319), and may cause respiratory irritation (H335).[8]
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from

oxidizing agents and sources of ignition.

Conclusion
3-(4-Chlorophenyl)propanal is a valuable chemical intermediate whose utility is directly linked

to its distinct physicochemical properties. Its high boiling point, characteristic reactivity centered

on the aldehyde functional group, and specific spectral signature provide a clear framework for

its synthesis, purification, and application. The protocols and data synthesized in this guide

offer a robust foundation for scientists to handle, analyze, and employ this compound with

confidence and precision, facilitating its use in the development of novel pharmaceuticals,

agrochemicals, and other advanced materials.

References
Smolecule. (n.d.). Buy 3-(4-Chlorophenyl)propanal | 75677-02-0.
LookChem. (2026). 3-(4-chloro-phenyl)-propionaldehyde [75677-02-0].
King-Pharm. (2026). 75677-02-0 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE.
NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. In NIST Chemistry WebBook.
Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-
3.
BenchChem. (n.d.). 3-(4-Chlorophenyl)propanal | 75677-02-0.
Royal Society of Chemistry. (n.d.). Supplementary Information.
ChemicalBook. (n.d.). 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE CAS#: 75677-02-0.
PubChemLite. (n.d.). 3-(4-chlorophenyl)propanal (C9H9ClO). Retrieved from
PubChemLite, Université du Luxembourg.
abcr Gute Chemie. (n.d.). AB368255 | CAS 75677-02-0.
Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)-1-propanol AldrichCPR.
ChemicalBook. (2025). 3-(4-Chlorophenyl)propanoic acid | 2019-34-3.
ChemicalBook. (n.d.). (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-
68-5)IR1.
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental)
(HMDB0003366).
SpectraBase. (n.d.). 3-(4-Chlorophenyl)-1-(4-methylphenyl)-1-propanone.
Japan International Cooperation Agency. (n.d.). III Analytical Methods.
PubChem. (n.d.). 3-[4-(Chloromethyl)phenyl]propanal.
TCI Chemicals. (n.d.). 3-(4-Chlorophenyl)propan-1-ol | 6282-88-8.
Chongqing Chemdad Co., Ltd. (n.d.). 3-(4-Chlorophenyl)propan-1-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1313349?utm_src=pdf-body
https://www.benchchem.com/product/b1313349?utm_src=pdf-body
https://www.benchchem.com/product/b1313349?utm_src=pdf-body
https://www.benchchem.com/product/b1313349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis.
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal.
PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde.
Chemguide. (n.d.). interpreting C-13 NMR spectra.
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis
of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
Pharmacia, 69(2), 431-437.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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